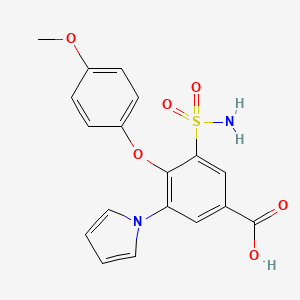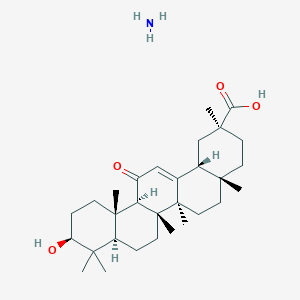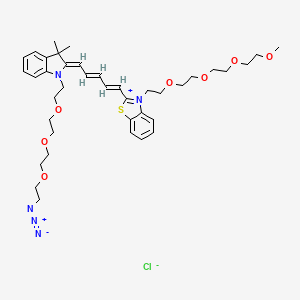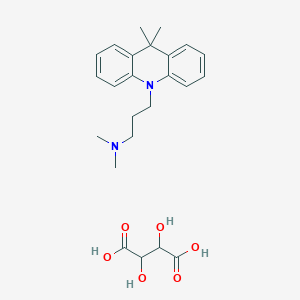![molecular formula C6H4ClN3O B15126037 6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine CAS No. 41230-55-1](/img/structure/B15126037.png)
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine is a heterocyclic compound that features both oxazole and pyrazine rings.
Preparation Methods
The synthesis of 6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine typically involves cyclization reactions. One common method includes the reaction of 3-chloro-2-methylpyrazine with appropriate reagents to form the oxazole ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine can be compared with other heterocyclic compounds such as:
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar chemical reactivity.
Pyrazine derivatives: Compounds with the pyrazine ring also show comparable biological activities and synthetic routes.
The uniqueness of this compound lies in its combined oxazole and pyrazine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
41230-55-1 |
|---|---|
Molecular Formula |
C6H4ClN3O |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-5-6(11-10-3)9-4(7)2-8-5/h2H,1H3 |
InChI Key |
LDPYCGYJKYNSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC(=CN=C12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)


![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
